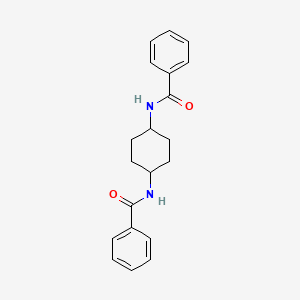

N-(4-benzamidocyclohexyl)benzamide

説明

特性

IUPAC Name |

N-(4-benzamidocyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDRVFHSKWNDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404661 | |

| Record name | Benzamide, N,N'-1,4-cyclohexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153250-59-0 | |

| Record name | Benzamide, N,N'-1,4-cyclohexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization of N 4 Benzamidocyclohexyl Benzamide

Spectroscopic Analysis for Molecular Structure Elucidation

The combination of various spectroscopic methods provides a powerful toolkit for the unambiguous characterization of N-(4-benzamidocyclohexyl)benzamide. Each technique offers unique insights into different aspects of the molecular structure, and their collective interpretation allows for a robust and detailed analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of each proton and carbon atom.

A thorough analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each signal to a specific nucleus within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two benzoyl groups and the aliphatic protons of the cyclohexane (B81311) ring. The aromatic region would likely show multiplets between δ 7.4 and 7.9 ppm, characteristic of the protons on the benzene (B151609) rings. The ortho-protons to the carbonyl group are expected to be the most deshielded. The amide protons (N-H) would appear as a broad singlet or a doublet, with a chemical shift that can be influenced by solvent and concentration, but is typically in the range of δ 8.0-8.5 ppm.

The cyclohexane ring protons would present a more complex pattern. The methine protons attached to the nitrogen atoms (CH-N) would be deshielded by the adjacent amide functionality and are expected to resonate at approximately δ 3.4-4.0 ppm. The chemical shifts and multiplicities of the other cyclohexane protons would depend on their axial or equatorial positions and the stereochemistry of the molecule (cis or trans). In the case of the more stable trans isomer, the axial and equatorial protons would show distinct signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the amide groups are expected to appear in the range of δ 165-170 ppm. The aromatic carbons would generate signals between δ 127 and 133 ppm. The ipso-carbon (the carbon attached to the carbonyl group) would be found around δ 133 ppm, while the other aromatic carbons would resonate at slightly different chemical shifts.

The carbons of the cyclohexane ring would also be distinguishable. The methine carbons bonded to the nitrogen atoms are expected to be in the range of δ 45-55 ppm. The other methylene (B1212753) carbons of the cyclohexane ring would appear at higher field, typically between δ 25 and 35 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (ortho to C=O) | ~7.8-7.9 (d) | ~127-133 |

| Aromatic Protons (meta to C=O) | ~7.4-7.5 (t) | |

| Aromatic Protons (para to C=O) | ~7.5-7.6 (t) | |

| Amide Proton (N-H) | ~8.0-8.5 (d) | - |

| Cyclohexane Methine Proton (CH-N) | ~3.4-4.0 (m) | ~45-55 |

| Cyclohexane Methylene Protons (CH₂) | ~1.2-2.2 (m) | ~25-35 |

| Carbonyl Carbon (C=O) | - | ~165-170 |

The cyclohexane ring of this compound can exist in either a cis or trans conformation, with the trans isomer generally being more stable due to the diaxial arrangement of the bulky benzamido groups in the cis isomer leading to steric hindrance. NMR techniques are instrumental in determining the predominant conformation.

For the trans-isomer, which adopts a chair conformation with both benzamido groups in equatorial positions, the methine protons (H-1 and H-4) would be in axial positions. The coupling constants (J-values) between adjacent protons, particularly the vicinal coupling between axial-axial, axial-equatorial, and equatorial-equatorial protons, provide definitive conformational information. A large axial-axial coupling constant (typically 8-13 Hz) for the methine protons would be indicative of the trans configuration.

In contrast, the cis-isomer would have one benzamido group in an axial position and the other in an equatorial position in its most stable chair conformation. This would lead to different coupling patterns for the methine protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can further elucidate the spatial relationships between protons and confirm the stereochemistry. COSY would reveal the coupling network within the cyclohexane ring, while NOESY would show through-space correlations between protons that are close to each other, providing definitive proof of the cis or trans arrangement of the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Amide Bond Confirmation

FT-IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In this compound, the most characteristic vibrations are associated with the two amide linkages.

The FT-IR spectrum is expected to show a prominent N-H stretching vibration in the region of 3300-3500 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The strong absorption band corresponding to the C=O stretching of the amide I band is anticipated to appear around 1630-1680 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching, is expected in the region of 1510-1570 cm⁻¹. The presence of these characteristic absorption bands provides strong evidence for the presence of the amide functional groups within the molecule. Furthermore, the aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the cyclohexane ring will be observed below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3300 - 3500 |

| C-H Stretch (Aromatic) | > 3000 |

| C-H Stretch (Aliphatic) | < 3000 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bonds. A common fragmentation pathway for benzamides is the loss of the amino or substituted amino group to form the stable benzoyl cation (m/z 105). Therefore, a prominent peak at m/z 105 is anticipated. Another likely fragmentation would be the cleavage of the C-N bond between the cyclohexane ring and the nitrogen atom, leading to fragments corresponding to the benzamido-cyclohexyl cation and the benzamide (B126) radical. Cleavage of the cyclohexane ring itself could also contribute to the fragmentation pattern.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of larger and non-volatile molecules. While this compound is a relatively small molecule, MALDI-TOF can provide a clear molecular ion peak, often as the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, with minimal fragmentation. This is especially advantageous for confirming the molecular weight with high accuracy. The choice of matrix is crucial for successful MALDI-TOF analysis, with common matrices for similar compounds including α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).

| Ion | Predicted m/z | Origin |

|---|---|---|

| [M]⁺ | - | Molecular Ion |

| [M+H]⁺ / [M+Na]⁺ | - | Protonated/Sodiated Molecular Ion (MALDI) |

| 105 | C₇H₅O⁺ | Benzoyl cation |

LC-MS and GC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for the separation, identification, and quantification of chemical compounds. For derivatives of benzamide, these techniques are crucial for purity assessment, metabolite studies, and pharmacokinetic analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing benzamide compounds, which often possess sufficient polarity for reverse-phase chromatography. An analytical method for a benzamide derivative would typically involve:

Sample Preparation : A simple liquid-liquid extraction or solid-phase extraction can be employed to isolate the compound from a matrix, such as plasma. For instance, a protocol might use methyl tert-butyl ether for extraction. nih.gov

Chromatography : Separation is commonly achieved on a reverse-phase column, such as a C18 or a phenyl-based column. nih.gov A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used to separate the analyte from other components. nih.govchromatographyonline.com For challenging polar molecules, chemical derivatization with reagents like benzoyl chloride can improve retention and sensitivity. chromatographyonline.com

Mass Spectrometry : Detection is typically performed using a mass spectrometer with an electrospray ionization (ESI) source, often in positive ion mode. nih.gov The instrument can be operated in selected ion monitoring (SIM) mode for quantification or full scan mode for identification. Tandem mass spectrometry (MS/MS) provides higher selectivity and structural information by monitoring specific fragmentation patterns. nih.govchromatographyonline.comthermofisher.com For quantitative methods, a suitable internal standard, such as a structurally similar compound or an isotopically labeled version, is used to ensure accuracy and precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, though it may require chemical derivatization for non-volatile or thermally labile benzamides to increase their volatility.

Derivatization : For compounds with active hydrogen atoms (like those in amide groups), a derivatization step is often necessary. This process replaces active hydrogens with less polar groups, making the compound suitable for GC analysis. nih.gov

Chromatography : A capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is commonly used for separation. researchgate.net The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the column. researchgate.net

Mass Spectrometry : Electron Ionization (EI) at a standard energy of 70 eV is the most common ionization technique. hmdb.ca The resulting mass spectra, which contain characteristic fragmentation patterns, can be compared against spectral libraries like those from NIST for identification. researchgate.net Predicted GC-MS spectra can also serve as a guide for identification where experimental data is lacking. hmdb.ca

Single-Crystal X-ray Diffraction Studies for Solid-State Architecture

Single-crystal X-ray diffraction (SCXRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. As a crystal structure for this compound is not publicly available, the following sections will utilize the published data for the closely related compound, N-cyclohexylbenzamide , to illustrate the principles of its solid-state architecture. nih.gov This analogue shares the key benzamide and cyclohexylamide functionalities, providing a relevant model for conformational and packing analysis.

Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of N-cyclohexylbenzamide was determined at 293 K. nih.gov It crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific parameters are detailed in the table below.

| Crystal Parameter | Value for N-Cyclohexylbenzamide nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.2372 (3) |

| b (Å) | 6.5841 (4) |

| c (Å) | 16.6029 (12) |

| β (°) | 91.176 (2) |

| Volume (ų) | 572.38 (6) |

| Z | 2 |

Table 1: Crystallographic data for N-cyclohexylbenzamide.

Molecular Conformation in the Crystalline State

In the solid state, the conformation of N-cyclohexylbenzamide is governed by both intramolecular and intermolecular forces. The key conformational features include:

The cyclohexyl ring adopts a stable chair conformation. nih.gov

The amide group displays an anti disposition between the N-H proton and the carbonyl oxygen. nih.gov

There is significant twisting within the molecule. The amide group is twisted with respect to the benzene ring, as indicated by the N–C(=O)–C–C torsion angle of -30.8(4)°. nih.gov Similarly, the plane of the cyclohexyl ring is twisted away from the central amide plane, with an O1–N1–C8–C11 torsion angle of 151.3(4)°. nih.gov

Packing Arrangements and Three-Dimensional Framework Formation

The intermolecular N–H···O hydrogen bonds result in the formation of one-dimensional supramolecular chains that propagate along the a-axis of the unit cell. nih.gov These chains represent the primary structural motif. These parallel chains are then further interconnected by the weaker C–H···π interactions, linking them into two-dimensional sheets that lie in the ab plane. nih.gov This hierarchical assembly of molecules via directional intermolecular forces defines the complete three-dimensional architecture of the crystal.

Energetics of Conformational Changes Induced by Crystal Packing

The conformation of a molecule observed in a crystal represents a balance between the molecule's intrinsic conformational preferences (the gas-phase, lowest-energy state) and the stabilizing energy gained from forming an ordered, tightly packed crystal lattice. The twisting of the amide and cyclohexyl groups relative to each other in N-cyclohexylbenzamide is a direct result of these packing forces. nih.gov While the isolated molecule might favor a different, perhaps more planar, arrangement to maximize conjugation, the observed twisted conformation is the one that allows for the most efficient packing and the strongest intermolecular interactions, particularly the N-H···O hydrogen bonding network. Quantifying the energetic cost of this conformational change typically requires high-level computational chemistry calculations, which compare the energy of the molecule in its crystalline conformation to its calculated gas-phase minimum energy conformation.

Anomalous Dispersion Data for Absolute Configuration Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific anomalous dispersion data for the determination of the absolute configuration of this compound has been found.

Anomalous dispersion is a powerful technique in X-ray crystallography used to establish the absolute configuration of chiral molecules. This phenomenon arises from the interaction of X-rays with the core electrons of atoms, leading to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). These differences, known as Bijvoet differences, are particularly pronounced when heavier atoms are present in the structure and when the X-ray radiation wavelength is near an absorption edge of one of the atomic species.

The absolute configuration is often quantified using the Flack parameter, which is refined during the crystallographic analysis. A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct, while a value near 1 suggests that the inverted configuration is the correct one. A value around 0.5 can signify a racemic mixture or twinning.

While the theoretical framework for anomalous dispersion is well-established, its application is contingent upon the availability of single-crystal X-ray diffraction data for the compound of interest. Despite extensive searches, no published crystallographic studies for this compound that include the collection and analysis of anomalous dispersion data could be located. Therefore, no experimental data tables or detailed research findings on this specific topic for the target compound can be provided.

Computational and Theoretical Investigations of N 4 Benzamidocyclohexyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. These methods solve the Schrödinger equation for a given molecule, providing detailed insights into its behavior at the atomic and electronic levels. For a molecule like N-(4-benzamidocyclohexyl)benzamide, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Geometry Optimization and Molecular Conformation in Isolation

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For this compound, this would involve calculating the total energy for various possible conformations. The cyclohexyl ring can exist in chair and boat conformations, and the orientation of the two benzamido groups relative to the ring and to each other would be systematically varied. The conformation with the lowest calculated energy would be identified as the ground-state geometry in the gas phase. This optimized structure provides the foundation for all subsequent computational analyses, yielding important data such as bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis (HOMO-LUMO, Band Gap Energies)

Understanding the electronic structure of a molecule is key to predicting its reactivity and photophysical properties. DFT calculations provide information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the band gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A larger band gap generally implies greater stability. Analysis of the spatial distribution of the HOMO and LUMO would reveal which parts of the this compound molecule are most involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and potentially the nitrogen atoms of the amide linkages, highlighting these as sites for potential hydrogen bonding or coordination.

Vibrational Spectroscopy Prediction and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. This predicted spectrum can be compared with experimentally obtained spectra to validate the accuracy of the computational model and to aid in the assignment of experimental peaks to specific vibrational modes, such as the N-H and C=O stretching frequencies of the amide groups.

Analysis of Wave Function (ELF, LOL)

Further insights into the chemical bonding of this compound can be gained through the analysis of the wave function. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are two such methods that provide a topological analysis of electron pairing. These analyses can distinguish between covalent bonds, lone pairs, and core electrons, offering a detailed picture of the bonding landscape within the molecule. For instance, ELF and LOL would clearly delineate the covalent bonds within the phenyl and cyclohexyl rings and the characteristics of the amide bonds.

Hirshfeld Surface Analysis for Intermolecular Interactions

While DFT calculations provide information about an isolated molecule, Hirshfeld surface analysis is a powerful method for visualizing and quantifying the intermolecular interactions that govern how molecules pack together in the solid state. This analysis is performed on a crystal structure, which would first need to be determined experimentally via X-ray diffraction.

Quantitative Contribution of Atomic Interactions (H···H, H···O/O···H, C···H/H···C, C···C)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By analyzing the distances from a point on the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ), the nature and extent of various atomic contacts can be determined.

The following table illustrates typical percentage contributions of various atomic interactions in the crystal packing of related organic compounds, as determined by Hirshfeld surface analysis. While specific data for this compound is not available, these examples provide a general understanding of the expected distribution of intermolecular contacts.

| Interaction Type | Typical Percentage Contribution |

| H···H | 40-70% |

| H···O/O···H | 10-20% |

| C···H/H···C | 20-30% |

| C···C | 3-10% |

| N···H/H···N | 5-10% |

This table presents generalized data for organic molecules and may not represent the exact values for this compound.

Fingerprint Plots for Interaction Visualization

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a unique summary of the intermolecular interactions in a crystal. crystalexplorer.net These plots represent a scattergram of dᵢ versus dₑ, where each point corresponds to a specific point on the Hirshfeld surface. crystalexplorer.net The color of the points on the plot indicates the relative frequency of that particular (dᵢ, dₑ) pair, with red indicating the highest frequency and blue the lowest. crystalexplorer.net

Molecular Dynamics Simulations (if applicable)

Conformational Flexibility and Dynamic Behavior

MD simulations can be employed to explore the conformational landscape of this compound. The cyclohexane (B81311) ring can adopt various conformations, such as chair, boat, and twist-boat, and the benzamide (B126) groups can rotate around the amide bonds. Simulations would reveal the preferred conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility. figshare.com This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model solvent molecules, allowing for the study of solvent effects on the conformational preferences of this compound. By running simulations in different solvents, one could predict how the molecule's shape and dynamics change in various chemical environments, which is essential for applications in solution-phase chemistry and drug design.

Mechanistic Computational Studies for Related Reactions

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including those for the formation of benzamide derivatives. nih.govnih.gov

Exploring Reaction Pathways and Rate-Determining Steps for Benzamide Formation

The synthesis of benzamides can proceed through several pathways. researchgate.net One common laboratory and industrial method involves the reaction of benzoyl chloride with ammonia (B1221849) or an amine. nih.gov Another approach is the hydrolysis of benzonitrile. google.com A less common but effective method is the reaction of benzoic acid with urea (B33335). youtube.com

Computational studies can map out the potential energy surface for these reactions, identifying transition states and intermediate structures. researchgate.net By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. This knowledge is invaluable for optimizing reaction conditions to improve yield and efficiency. For example, in the reaction of benzoic acid with methanol (B129727) to form methyl benzoate (B1203000) (a precursor for benzamide synthesis), computational analysis can help understand the equilibrium of the esterification-hydrolysis reaction. google.com

Influence of Electronic Properties on Reaction Efficiency

The electronic properties of a molecule are fundamental to understanding its reactivity and the efficiency of reactions in which it participates. In the context of this compound, computational and theoretical investigations, primarily through methods like Density Functional Theory (DFT), provide critical insights into how its electronic structure governs its chemical behavior. While direct computational studies on this compound are not extensively available in the public domain, we can infer its characteristics based on theoretical principles and data from structurally analogous compounds, such as other benzamide derivatives.

The reactivity of this compound is largely dictated by the distribution of electron density across the molecule. This distribution is influenced by the interplay of inductive and resonance effects of its constituent functional groups: the two benzamide moieties and the central cyclohexyl ring. The benzoyl groups are generally electron-withdrawing due to the electronegativity of the oxygen atom in the carbonyl group and the resonance delocalization of the amide lone pair over the aromatic ring. The cyclohexyl ring, being an aliphatic and non-conjugated system, primarily exerts its influence through inductive effects.

Frontier Molecular Orbitals and Reactivity Indices

A key aspect of understanding reaction efficiency from an electronic standpoint is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

For benzamide derivatives, the HOMO is often localized on the electron-rich aromatic rings and the amide nitrogen, while the LUMO is typically centered on the carbonyl carbon and the aromatic ring. In this compound, the presence of two benzamide groups connected by a non-conjugated cyclohexyl spacer means that the electronic effects of the two aromatic systems are largely independent.

Quantitative Structure-Activity Relationship (QSAR) studies on various benzamide derivatives have shown that descriptors related to electronic properties are significant in modeling their activities. researchgate.netnih.gov For instance, the inclusion of bulky substitutions on the benzamide structure has been shown to influence activity, which can be attributed to both steric and electronic factors. researchgate.net

The following table presents hypothetical, yet representative, electronic property data for this compound, inferred from computational studies on similar benzamide structures.

| Parameter | Hypothetical Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Moderate electron-donating capability |

| LUMO Energy | -1.0 eV | Moderate electron-accepting capability |

| HOMO-LUMO Gap | 5.5 eV | High kinetic stability, moderate reactivity |

| Dipole Moment | 3.5 D | Moderate polarity, influencing solubility and intermolecular interactions |

These values are illustrative and based on typical data for benzamide derivatives.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electron density distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would be expected to show regions of negative potential (electron-rich) around the carbonyl oxygen atoms, making them susceptible to electrophilic attack or hydrogen bond donation. Conversely, positive potential (electron-poor) regions would be anticipated around the amide protons and the aromatic protons, indicating sites for nucleophilic attack. Computational studies on related bis-Schiff base derivatives have utilized MEP analysis to identify such reactive sites. nih.gov

Influence on Reaction Mechanisms

The electronic properties directly impact the transition states of reactions involving this compound. For instance, in reactions where the amide nitrogen acts as a nucleophile, the electron-donating or -withdrawing nature of the substituents on the benzoyl group would modulate its nucleophilicity. While the cyclohexyl group itself is not conjugated, its stereochemistry can influence the orientation of the benzamide groups, which in turn can affect their electronic interactions and accessibility for reaction.

Studies on other organic reactions have demonstrated that even without direct conjugation, electronic effects can be transmitted through space or via inductive pathways to influence reactivity. acs.orgtaylorandfrancis.com For example, the stability of intermediates and transition states in a reaction involving one of the benzamide groups could be subtly influenced by the electronic nature of the distant, second benzamide group.

Supramolecular Chemistry and Self Assembly of N 4 Benzamidocyclohexyl Benzamide Architectures

Fundamental Principles of Supramolecular Assembly in Amides

The self-assembly of amide-containing molecules is a cornerstone of supramolecular chemistry, underpinning the structure of everything from synthetic polymers to biological systems like proteins. The stability and directionality of these assemblies are not governed by a single force but rather by a delicate balance of multiple non-covalent interactions.

The amide functional group is a preeminent motif in supramolecular chemistry due to its capacity for forming strong and directional hydrogen bonds. The N-H group acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. In N-(4-benzamidocyclohexyl)benzamide, the two amide linkages provide the primary driving force for self-recognition and assembly. Molecules align in a highly ordered fashion to maximize these N-H···O interactions, often leading to the formation of one-dimensional chains or tapes. researchgate.net This predictable, linear propagation is a hallmark of secondary amide assembly.

The benzamide (B126) moieties in this compound contain phenyl rings, which are capable of engaging in π-stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. While weaker than hydrogen bonds, the cumulative effect of multiple π-stacking interactions significantly contributes to the stability of the final assembly. In the solid state, aromatic rings from adjacent molecules often arrange in a parallel-displaced or T-shaped orientation to optimize these interactions. nih.gov

The interplay between hydrogen bonding and π-stacking is crucial for the formation of three-dimensional structures. While hydrogen bonds might direct the formation of one-dimensional chains, π-stacking interactions can organize these chains into two-dimensional sheets or three-dimensional lattices. nih.gov Studies on related aromatic amides have demonstrated that dispersion forces, which include π-stacking, are essential for the side-by-side packing of molecular units. nih.gov The balance between the directional N-H···O hydrogen bonds and the less directional but significant π-stacking forces is a key design principle in creating complex, self-assembled materials.

Hydrophobic interactions represent the tendency of nonpolar molecules or molecular segments to aggregate in an aqueous environment to minimize their contact with water molecules. While often discussed in the context of aqueous solutions, the principles of solvophobic/hydrophobic interactions are also relevant in the broader context of molecular assembly, where the exclusion of "unhappy" solvent or the favorable packing of nonpolar groups drives aggregation. rsc.org

In this compound, the cyclohexyl ring and the phenyl groups are nonpolar, or hydrophobic, in character. In certain environments, these groups will preferentially associate to minimize disruptive interactions with a more polar medium. The aggregation of these nonpolar moieties provides a thermodynamic driving force for assembly, complementing the more specific hydrogen bonding and π-stacking interactions. chemrxiv.orgnih.gov The hydrophobic core, formed by the aggregation of cyclohexyl and phenyl groups, can be shielded by the more polar amide groups, leading to the formation of specific architectures. This interplay is fundamental in the self-assembly of amphiphilic molecules into complex nanostructures. beilstein-journals.org

Design Principles for Directed Self-Assembly

The predictable formation of desired supramolecular architectures from molecular components is a primary goal of crystal engineering and materials science. This requires a deep understanding of how a molecule's intrinsic features—its geometry, conformational flexibility, and functional groups—can be used to program its self-assembly pathway.

The relative orientation of amide bonds within a molecule is a critical design element. In this compound, the two amide groups are positioned on opposite sides of the central cyclohexyl ring. This C2-like symmetry and the trans configuration of the substituents on the cyclohexane (B81311) ring strongly influence the direction of supramolecular growth. Studies on similar systems have shown that subtle changes in amide bond connectivity can lead to dramatic differences in assembly strength and the resulting structures. rsc.org

The symmetry of this compound allows it to act as a linear, ditopic linker, extending in opposite directions through hydrogen bonding. This can lead to the formation of highly regular, one-dimensional polymeric chains. The orientation of the amide groups relative to the phenyl rings also affects packing. In many aryl amides, the amide plane is significantly twisted with respect to the aromatic rings, a conformation that balances intramolecular steric effects with the optimization of intermolecular interactions like hydrogen bonding and π-stacking in the crystal lattice. nih.gov

The 1,4-disubstituted cyclohexane ring in this compound is not merely a passive spacer; it plays a crucial role in preorganizing the molecule for self-assembly. The cyclohexane ring typically adopts a stable chair conformation, which places the two benzamido substituents in either a diaxial or a diequatorial orientation. For a 1,4-trans-disubstituted cyclohexane, the diequatorial conformation is strongly favored, which positions the two benzamide groups at opposite ends of the molecule, extending away from the ring.

This conformational preference acts as a "preorganizing" element, reducing the conformational entropy cost of assembly. By locking the reactive groups into a specific spatial arrangement, the cyclohexane core facilitates a more ordered and predictable self-assembly process. chemrxiv.org The carbocyclic ring serves as a rigid platform that orients the functional groups responsible for forming hydrogen bonds and participating in stacking interactions, making cyclohexane derivatives a vital class of building blocks in supramolecular chemistry. chemrxiv.org

Data Tables

Table 1: Key Intermolecular Interactions in Amide-Based Supramolecular Assembly

| Interaction Type | Contributing Groups in this compound | Typical Role in Assembly |

| Hydrogen Bonding | Amide N-H (Donor) and Carbonyl C=O (Acceptor) | Primary directional force; forms 1D chains/tapes. researchgate.net |

| π-Stacking | Phenyl rings of the benzamide moieties | Stabilizes the packing of chains into 2D/3D structures. nih.gov |

| Hydrophobic Interactions | Cyclohexyl ring and Phenyl rings | Drives aggregation of nonpolar segments. rsc.org |

Table 2: Influence of Molecular Moieties on Self-Assembly

| Molecular Moiety | Function in this compound | Impact on Supramolecular Structure |

| Amide Group | Directional hydrogen bonding site | Controls self-recognition and linear propagation. mdpi.com |

| Benzene (B151609) Ring | Site for π-stacking interactions | Facilitates higher-order packing and structural stability. nih.gov |

| Cyclohexane Ring | Conformational preorganizer | Orients functional groups, reducing entropy loss upon assembly. chemrxiv.org |

Characterization of Supramolecular Assemblies

The elucidation of the structure, size, and morphology of supramolecular assemblies formed by this compound is crucial for understanding their properties and potential applications. A combination of spectroscopic, scattering, and microscopic techniques is employed for a comprehensive analysis.

Spectroscopic Methods for Aggregate Analysis (FT-IR, NMR)

Spectroscopic techniques are invaluable for probing the intermolecular interactions that drive the self-assembly of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying the hydrogen-bonding motifs within the supramolecular aggregates. In the context of benzamide derivatives, the vibrational frequencies of the amide N-H and C=O groups are particularly sensitive to their involvement in hydrogen bonds. For instance, in a related compound, N-(4-methylphenyl)benzamide (MPB), the C=O stretching band appears at 1645 cm⁻¹, with the N-H bending absorption at 1597 cm⁻¹, confirming the amide structure. researchgate.net Aromatic C=C stretching and C-H bending vibrations are also observed, further corroborating the molecular structure. researchgate.net For this compound, a shift in these characteristic peaks upon aggregation from a solution state to a self-assembled state would provide direct evidence of hydrogen bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and the environment of specific nuclei in solution and the solid state. rsc.org For self-assembling systems like this compound, changes in chemical shifts, particularly of the amide protons, upon aggregation can indicate their participation in hydrogen bonding. nih.gov Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to determine the proximity of different protons within the assembled structure, offering insights into the packing of the molecules. rsc.org The analysis of other benzamide derivatives has shown that both isotropic shifts in solution and anisotropic shifts in the solid state can be used to assess the nature of the self-assembled structures. rsc.org

| Spectroscopic Technique | Information Obtained | Key Observables for this compound Aggregates |

| FT-IR Spectroscopy | Hydrogen bonding interactions | Shift in N-H and C=O stretching frequencies upon aggregation. |

| NMR Spectroscopy | Molecular structure, intermolecular proximity | Changes in amide proton chemical shifts; NOE correlations between aromatic and cyclohexyl protons. |

Scattering Techniques (SAXS, DLS) for Aggregate Size and Morphology

Scattering techniques are essential for determining the size, shape, and distribution of supramolecular aggregates in solution.

Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. nih.gov This allows for the determination of the hydrodynamic radius of the aggregates. researchgate.net DLS is a rapid method to assess the average size and size distribution of the assemblies. nih.gov It is particularly sensitive to the presence of larger aggregates and can be used to monitor the kinetics of self-assembly. researchgate.net However, it is important to note that DLS measurements can be influenced by sample concentration and the presence of dust or other impurities. uw.edu.pl

| Scattering Technique | Principle | Parameters Determined for Aggregates |

| SAXS | Analysis of elastic X-ray scattering at small angles. wikipedia.org | Size, shape, and internal structure of nanoscale aggregates. wikipedia.org |

| DLS | Measurement of scattered light intensity fluctuations due to Brownian motion. nih.gov | Hydrodynamic radius, size distribution, and presence of large aggregates. nih.govresearchgate.net |

Electron Microscopy (SEM, TEM) for Visualizing Self-Assembled Structures

Electron microscopy techniques provide direct visualization of the morphology and structure of the self-assembled architectures of this compound at the nanoscale.

Scanning Electron Microscopy (SEM) offers high-resolution images of the surface topography of the assembled structures. researchgate.net For fibrillar or gel-like structures formed by this compound, SEM can reveal the network morphology, fiber dimensions, and porosity of the material. frontiersin.org For example, SEM has been used to visualize the entwined network of nanofibers in other polymeric systems. frontiersin.org

Transmission Electron Microscopy (TEM) provides even higher resolution images, allowing for the visualization of the internal structure of the assemblies. researchgate.net TEM can reveal the morphology of individual nanofibers or other nanostructures, including their width and length. researchgate.net In some cases, TEM can show details such as the end-to-end or side-by-side coupling of individual fibrils, which is indicative of the formation of higher-order structures. researchgate.net

| Microscopy Technique | Imaging Principle | Visual Information Obtained |

| SEM | Scans a focused electron beam over a surface to create an image. researchgate.net | Surface morphology, 3D appearance, and network structure of aggregates. frontiersin.org |

| TEM | Transmits a beam of electrons through a thin specimen to form an image. researchgate.net | High-resolution images of individual nanostructures, including their shape, size, and internal features. researchgate.net |

Formation of Supramolecular Architectures

The molecular design of this compound, featuring two benzamide units linked by a flexible cyclohexyl spacer, predisposes it to form extended supramolecular architectures through directional hydrogen bonding.

One-Dimensional (1D) Assemblies (e.g., nanofibers, nanowires)

The formation of one-dimensional (1D) assemblies such as nanofibers and nanowires is a common feature of self-assembling small molecules, including various benzamide derivatives. researchgate.net The directional nature of the hydrogen bonds between the amide groups of this compound can lead to the formation of linear, tape-like structures that subsequently grow into nanofibers. Electrospinning is a common technique used to fabricate 1D colloidal assemblies from various materials. researchgate.net The process involves using an electric field to draw a solution containing the material into nanofibers. researchgate.net The resulting nanofibers can exhibit a high surface-area-to-volume ratio and can be aligned to form ordered structures. nih.gov

Higher-Order Hierarchical Structures and Gels

The 1D nanofibers of this compound can further self-organize into more complex, three-dimensional (3D) hierarchical structures. The entanglement of these nanofibers can lead to the formation of a 3D network that immobilizes the solvent, resulting in the formation of a supramolecular gel. The properties of such gels are highly dependent on the concentration of the gelator, the nature of the solvent, and external stimuli such as temperature. The formation of hierarchical structures from twin-dendritic benzamides has been shown to result in various liquid crystalline phases. nih.gov The ability to form such higher-order structures is a key aspect of creating functional soft materials.

Supramolecular Polymers and Materials from this compound

The design of supramolecular polymers from this compound leverages the directional and robust nature of the hydrogen bonds between amide groups. The secondary amide moieties (–C(=O)N–H–) within the benzamide units are excellent hydrogen bond donors (N–H) and acceptors (C=O). This dual functionality allows molecules of this compound to link together in a head-to-tail fashion, forming extended one-dimensional chains or more complex networks.

The stability and properties of these supramolecular polymers are highly dependent on factors such as solvent polarity, temperature, and concentration. In non-polar solvents, the formation of intermolecular hydrogen bonds is highly favored, leading to the assembly of long, rigid polymer chains. These chains can further interact and bundle together to form fibers, gels, or other viscoelastic materials. While specific studies on this compound are not prevalent in the literature, the behavior of analogous benzene-1,3,5-tricarboxamide (B1221032) (BTA) systems provides significant insight. BTA derivatives are well-known for their ability to self-assemble into helical, fibrous aggregates in water and other solvents, driven by threefold intermolecular hydrogen bonding. nih.govacs.org This propensity for forming ordered, polymeric structures is a key feature expected for molecules containing multiple amide functionalities.

The structural rigidity and defined geometry of the this compound backbone make it an intriguing building block for the construction of more complex supramolecular architectures, such as macrocycles. Macrocycles containing amide functionalities are of significant interest due to their ability to act as synthetic receptors for ions and neutral molecules, as catalysts, and as building blocks for even more complex interlocked structures like catenanes and rotaxanes.

The synthesis of such macrocycles typically involves the reaction of a diamine with a diacyl chloride or a similar dicarboxylic acid derivative under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov For instance, the cyclization of a rigid diamine containing a tetraphenylethylene (B103901) unit with a dipodal acid chloride has been shown to produce a macrocycle that can form intertwined catenane structures. nih.gov

In the context of this compound, its diamine precursor, 1,4-diaminocyclohexane, is a common building block in macrocycle synthesis. By reacting 1,4-diaminocyclohexane or its derivatives with various diacyl chlorides (e.g., terephthaloyl chloride or isophthaloyl chloride), a variety of amide-based macrocycles can be engineered. The properties of these macrocycles are dictated by the geometry of the constituent fragments.

The table below outlines representative data for macrocycles synthesized from building blocks analogous to those that would form this compound, illustrating the principles of their engineering.

| Diamine Component | Diacyl Component | Resulting Macrocycle Type | Potential Properties & Applications | Reference |

| trans-1,4-Diaminocyclohexane | Terephthaloyl chloride | [2+2] Cyclophane | Forms porous molecular structures, potential for gas storage or selective absorption of guest molecules. | nih.gov |

| cis-1,4-Diaminocyclohexane | Isophthaloyl chloride | Flexible Macrocycle | Can exhibit conformational polymorphism, adaptable binding for various guests. | nih.gov |

| Aromatic Diamine | Dipodal Acid Chloride | Intertwined Catenane | Potential for molecular machines and switches. | nih.gov |

| Diamine with Tertaphenylethylene | Pyridinediformyl Chloride | Aggregation-Induced Emission | Fluorescent sensors, bio-imaging. | nih.gov |

This table presents data for analogous systems to illustrate the principles of macrocycle engineering, as specific data for this compound-based macrocycles is not available.

The synthesis strategy for creating macrocycles with amide fragments often requires a stepwise approach to build unsymmetrical structures, or a one-pot synthesis for symmetrical macrocycles. nih.gov The yields for these reactions can be low due to the competing oligomerization and polymerization pathways, necessitating high-dilution conditions to favor the desired cyclic product. nih.gov The resulting amide macrocycles often exhibit well-defined cavities and can engage in host-guest chemistry, selectively binding anions or electron-donor molecules. nih.gov

Investigation of Structural Analogues and Derivatives of N 4 Benzamidocyclohexyl Benzamide

Systematic Structure-Property Relationship Studies

The introduction of substituents onto the benzamide (B126) portions of the core structure significantly influences the molecule's properties. Substituents like halogens (e.g., chlorine) and electron-donating groups such as methoxy (B1213986) can alter the electronic and steric characteristics of the molecule. These changes can, in turn, affect intermolecular interactions, which are fundamental to the self-assembly process.

For example, a halogen substituent can introduce halogen bonding as an additional directional interaction in the crystal lattice, competing with or complementing the existing hydrogen bonds. Methoxy groups, being electron-donating, can influence the hydrogen-bonding capability of the amide groups. Studies on related substituted benzamides have shown that even subtle changes, such as the position of a substituent, can lead to different molecular conformations and packing arrangements. nih.govresearchgate.net The relative potencies of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been rationalized in terms of both steric and hydrophobic effects. nih.gov The presence of an aromatic 6-hydroxy group was found to increase lipophilicity, an effect attributed to the formation of an intramolecular hydrogen bond with the amide carbonyl group, which masks the polarity of the amide. nih.gov Conversely, a 6-methoxy group decreased lipophilicity. nih.gov

The introduction of chirality, either in the cyclohexyl linker or in the benzamide moieties, can lead to the formation of hierarchical chiral structures through self-assembly. nih.govnih.gov While the specific chiral derivatives of N-(4-benzamidocyclohexyl)benzamide are not detailed in the search results, the principles of chiral transfer and amplification are well-established. Molecular chirality can dictate the handedness of supramolecular assemblies, leading to structures like helical nanofibers. nih.govnih.gov

Studies on other chiral molecules, such as C2-symmetrical dipeptide-based derivatives and nitrocinnamic amide amphiphiles, show that the transfer of chirality from the molecular level to the supramolecular level is a complex process influenced by factors like substituent positions and solvent choice. nih.govbeilstein-journals.org In some systems, the nanoscale chirality of the assembled structures does not strictly follow the chirality of the molecular building blocks, and even helicity inversion can be induced by the solvent. beilstein-journals.org The resulting chiral nanostructures can exhibit distinct chiroptical properties, such as unique signals in circular dichroism (CD) spectroscopy. beilstein-journals.org For example, different isomers of a chiral molecule can form assemblies with opposite Cotton effects in their CD spectra, indicating opposite helical handedness. beilstein-journals.org

Comparative Crystallographic Analysis of Analogues

Crystallographic studies of analogues provide direct evidence of how molecular changes affect solid-state packing. For compounds related to this compound, such as those based on a 1,4-cyclohexanediamine core, the central ring typically adopts a chair conformation. nih.gov In the crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride, the dication lies on a crystallographic inversion center, with the two substituent groups occupying equatorial positions on the cyclohexyl ring. nih.gov This trans configuration is a common feature.

The primary interactions driving the assembly are N–H···O hydrogen bonds in benzamide structures and, in the case of salts, N/C/O—H⋯Cl and N—H⋯O hydrogen bonds. nih.gov These interactions link the molecules into extensive networks. When substituents are introduced, the packing can change significantly. For instance, the introduction of cycloalkyl-alkyl side chains in certain organic semiconductor molecules led to a more planar skeleton and a more compact 3D network packing compared to analogues with branched side chains. nih.gov This resulted in higher domain purity in the active layer of solar cells. nih.gov

Below is a table with crystallographic data for trans-cyclohexane-1,4-diammonium dichloride, an analogue precursor that highlights the typical geometry of the 1,4-disubstituted cyclohexane (B81311) ring.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 5.2550 |

| b (Å) | 14.890 |

| c (Å) | 6.3604 |

| α (°) | 90.00 |

| β (°) | 99.824 |

| γ (°) | 90.00 |

| This interactive data table is based on crystallographic information for trans-cyclohexane-1,4-diammonium dichloride. nih.gov |

Computational Comparisons of Analogues

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of this compound and its analogues. mdpi.com These studies can optimize molecular geometries, predict stable conformations, and analyze intermolecular interactions.

DFT calculations can be used to compare the stability of different isomers, such as E- and Z-forms of related Schiff base analogues, corroborating experimental findings. mdpi.com By calculating quantum chemical parameters, researchers can gain insight into the electronic structure and reactivity of the molecules. For instance, the modest susceptibility of the amide group to polar substituent effects has been explored through computational analysis, revealing a weak electronic interaction between the amide group and the benzene (B151609) ring when they are sterically forced out of plane. researchgate.net These computational models help rationalize experimental observations, such as the effects of substituents on molecular properties and crystal packing, providing a molecular-level understanding of the governing forces. researchgate.netmdpi.com

Theoretical Assessment of Electronic and Structural Parameters

The electronic and structural parameters of a molecule are fundamental to understanding its reactivity, stability, and potential applications. While specific experimental and computational studies on this compound are not extensively available in the public domain, we can infer its properties by examining closely related structural analogues. Aryl amides, such as N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, provide valuable insights into the conformational and electronic landscape of the benzamide moiety.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these parameters. For an isolated molecule of a benzamide derivative, DFT calculations can provide optimized geometries, including bond lengths, bond angles, and dihedral angles, which dictate the molecule's three-dimensional shape. Furthermore, these calculations yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

In a study of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, DFT calculations were performed to understand their molecular geometries. nih.gov It was found that the aryl rings in these molecules are significantly tilted with respect to each other. nih.gov This tilting is a result of the interplay between attractive and repulsive forces within the molecule. nih.gov For this compound, similar calculations would be essential to determine the preferred conformation of the cyclohexane ring (chair, boat, or twist-boat) and the relative orientations of the two benzamide substituents (cis or trans). The trans isomer, with both benzamide groups in equatorial positions on the chair conformer of the cyclohexane ring, is expected to be the most stable due to minimized steric hindrance.

The following tables present representative theoretical data for structural parameters of analogous benzamide compounds, which can serve as a reference for predicting the properties of this compound.

Table 1: Theoretically Predicted Structural Parameters of Analogous Benzamides

| Parameter | N-[4-(trifluoromethyl)phenyl]benzamide | N-(4-methoxyphenyl)benzamide |

|---|---|---|

| Phenyl Ring/Amide Plane Angle | ~27° | ~27° |

| para-Substituted Phenyl Ring/Amide Plane Angle | ~8.5° | ~7.9° |

| Phenyl Ring/para-Substituted Phenyl Ring Tilt Angle | ~30° | ~30° |

Data derived from DFT calculations on isolated molecules. nih.gov

Table 2: Representative Theoretically Predicted Electronic Properties

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| N-phenylbenzamide | -6.21 | -0.78 | 5.43 |

| N-(4-nitrophenyl)benzamide | -7.02 | -2.34 | 4.68 |

Note: These values are illustrative and obtained from publicly available computational chemistry databases for related structures. The actual values for this compound would require specific calculations.

Predictive Modeling of Molecular Interactions

Predictive modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in forecasting how a molecule might interact with biological targets or other molecules in a system. For this compound, such modeling could elucidate its potential to act as a ligand for specific receptors or as a building block in supramolecular chemistry.

Molecular docking simulations could be employed to predict the binding affinity and mode of interaction of this compound with a protein's active site. The two benzamide groups could participate in hydrogen bonding with amino acid residues, while the cyclohexane core could engage in hydrophobic interactions. The conformational flexibility of the cyclohexane ring would be a critical parameter in these simulations, as it would allow the molecule to adopt a shape that is complementary to the binding pocket.

QSAR models are developed by correlating the structural or physicochemical properties of a series of compounds with their observed biological activity or other properties. For a series of derivatives of this compound, a QSAR study could identify the key structural features that contribute to a desired function. For instance, by systematically modifying the substituents on the phenyl rings, one could develop a model that predicts how these changes affect properties like binding affinity or solubility.

While specific predictive modeling studies on this compound are not readily found, the general approach has been successfully applied to a wide range of benzamide derivatives for various applications, including drug discovery.

Derivatization Strategies for Functional Enhancement

The core structure of this compound offers several avenues for derivatization to enhance its functionality. These strategies can be broadly categorized based on the part of the molecule being modified: the phenyl rings or the amide linkages.

Modification of the Phenyl Rings:

The two phenyl rings are prime sites for the introduction of various functional groups through electrophilic aromatic substitution reactions. For example, nitration followed by reduction can introduce amino groups, which can then be further functionalized. Halogenation can introduce sites for cross-coupling reactions, allowing for the attachment of a wide array of other chemical moieties.

Incorporation into Larger Systems: The introduction of reactive groups, such as vinyl or ethynyl (B1212043) groups, on the phenyl rings would enable the use of this compound as a monomer in polymerization reactions. This could lead to the synthesis of novel polymers with unique thermal and mechanical properties, potentially for applications in high-performance materials.

Modulation of Solubility and Self-Assembly: The attachment of long alkyl chains or polyethylene (B3416737) glycol (PEG) chains could be used to tune the solubility of the molecule in different solvents and to influence its self-assembly behavior in solution or on surfaces.

Modification of the Amide Linkages:

While the amide bond itself is generally stable, the N-H protons can be substituted, although this is less common than modification of the aromatic rings.

N-Alkylation/N-Arylation: Introduction of substituents on the amide nitrogen atoms would alter the hydrogen-bonding capabilities of the molecule and could be used to fine-tune its packing in the solid state or its interactions in solution.

The following table outlines some potential derivatization strategies and their intended functional enhancements.

Table 3: Potential Derivatization Strategies for Functional Enhancement

| Derivatization Site | Reagent/Reaction | Potential Functional Enhancement |

|---|---|---|

| Phenyl Rings | Nitration/Reduction | Introduction of reactive amino groups for further functionalization. |

| Phenyl Rings | Halogenation (e.g., bromination) | Creation of handles for cross-coupling reactions (e.g., Suzuki, Heck). |

| Phenyl Rings | Friedel-Crafts Acylation | Introduction of ketone functionalities for further derivatization. |

No Publicly Available Research Found for this compound

Despite a comprehensive search of available scientific literature and databases, no specific research or academic studies focusing on the chemical compound this compound could be identified.

Consequently, it is not possible to provide a detailed article on its advanced academic applications and future research directions as outlined in the initial request. Searches for this specific compound in relation to supramolecular materials, optoelectronic applications, sensing systems, responsive materials, its use as a chemical building block, or novel reaction methodologies involving its amide linkage did not yield any relevant results.

This lack of information suggests that this compound may be a novel compound that has not yet been the subject of published research, or it may be a known compound that has not been investigated for the specific advanced applications requested. Scientific research often focuses on compounds that exhibit unique properties or potential for specific applications, and it appears that this compound has not been a focus in the explored fields to date.

Therefore, the requested article, with its detailed sections on optoelectronic applications, sensing and recognition systems, responsive materials, and its role as a building block in chemical synthesis, cannot be generated due to the absence of foundational research on this particular molecule.

Advanced Academic Applications and Future Research Directions of N 4 Benzamidocyclohexyl Benzamide

Fundamental Studies in Crystal Engineering and Solid-State Chemistry

The deliberate design of functional solid materials, or crystal engineering, hinges on the predictable nature of intermolecular interactions. N-(4-benzamidocyclohexyl)benzamide, with its multiple hydrogen bond donors and acceptors, aromatic rings, and a flexible core, is an ideal subject for fundamental studies in this domain.

Control of Crystal Packing via Amide Synthon Preferences

The amide functional group is a cornerstone of crystal engineering due to its robust and directional hydrogen-bonding capabilities. Typically, secondary amides like those in this compound engage in hydrogen bonding to form well-defined supramolecular synthons. The most common of these is the catemer, or chain, motif formed by N-H···O=C hydrogen bonds. An alternative is the dimer motif, where two amide groups form a cyclic R²₂(8) graph set.

Given that this compound is a bis-amide, the potential for intricate hydrogen-bonded networks is significant. The flexibility of the central cyclohexyl ring (which can adopt chair or boat conformations) introduces an additional layer of complexity and control. The interplay between the two amide groups could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional frameworks. The preference for a particular synthon will be influenced by steric factors and the potential for additional, weaker interactions such as C-H···O and π-π stacking of the phenyl rings. Systematic studies on the crystallization of this molecule under various conditions would provide invaluable data on the competitive nature of these synthons.

Exploring Polymorphism and Co-crystallization

Polymorphism , the ability of a compound to crystallize in multiple distinct crystal structures, is a critical area of study, particularly in the pharmaceutical and materials sciences. Different polymorphs of the same compound can exhibit varied physical properties. The conformational flexibility of the cyclohexyl ring and the potential for different hydrogen-bonding patterns make this compound a prime candidate for exhibiting polymorphism. For instance, different chair-to-chair interconversion pathways of the cyclohexane (B81311) ring could become "frozen" in different crystalline forms, leading to distinct packing arrangements. The study of polymorphism in such a system can reveal the subtle energetic balance between different molecular conformations and packing efficiencies.

Co-crystallization , the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, offers a powerful strategy for tuning material properties. The amide groups in this compound are excellent sites for forming robust heterosynthons with other molecules (co-formers), particularly those containing carboxylic acid or other complementary hydrogen-bonding groups. researchgate.netacs.org A systematic co-crystal screen with a library of pharmaceutically acceptable co-formers could yield a range of new solid forms with potentially altered properties. This exploration would not only expand the solid-state landscape of the parent molecule but also contribute to a deeper understanding of supramolecular synthon competition and reliability. acs.orgresearchgate.net

Theoretical Frameworks for Predicting Molecular Behavior

The complexity of molecules like this compound necessitates the use of sophisticated computational tools to predict and understand their behavior at a molecular level.

Advanced Computational Models for Supramolecular Interactions

Modern computational chemistry offers a suite of tools to model the non-covalent interactions that dictate crystal packing. Density Functional Theory (DFT) calculations can be employed to investigate the geometry and energetics of various hydrogen-bonding motifs. researchgate.netmdpi.com For a molecule like this compound, computational models could be used to:

Determine the relative stability of different conformers arising from the cyclohexyl ring pucker and the orientation of the benzamide (B126) side chains.

Calculate the interaction energies of different possible supramolecular synthons (e.g., amide-amide catemers vs. dimers, or amide-co-former heterosynthons). acs.org

Simulate vibrational spectra (e.g., IR and Raman) for different predicted polymorphs, providing a means to experimentally verify computational predictions.

A hypothetical study could compare the calculated energies of different hydrogen-bonded dimers and chains to predict the most likely packing motif, as illustrated in the table below.

| Hypothetical Synthon | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Amide-Amide Dimer | N-H···O=C | -14.5 |

| Amide-Amide Catemer | N-H···O=C | -9.8 per monomer unit |

| Amide-Carboxylic Acid Heterodimer | N-H···O(acid), O-H···O(amide) | -18.2 |

This table is illustrative and contains hypothetical data.

These models can provide a detailed picture of the electrostatic and dispersive forces at play, guiding experimental efforts in crystal engineering. panasonic.com

AI/Machine Learning Approaches in Compound Design and Property Prediction

The fields of Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing materials discovery. aganitha.ai For this compound, these approaches hold significant promise.

Crystal Structure Prediction (CSP): AI-driven CSP algorithms can explore the vast conformational and crystallographic space to predict the most likely and stable crystal structures. nih.govnih.gov By combining generative models with energy calculations, these methods can identify potential polymorphs before they are discovered experimentally. nih.govnih.gov For a flexible molecule, this is particularly valuable as traditional search algorithms can be computationally expensive. nih.gov

Polymorph and Co-crystal Prediction: ML models, trained on large crystallographic databases, can predict the likelihood of a molecule exhibiting polymorphism or forming co-crystals with specific co-formers. acs.orgresearchgate.net These models can analyze molecular descriptors of this compound and potential co-formers to rank the probability of co-crystal formation, thereby streamlining the experimental screening process. acs.org A typical output from such a screening is shown in the hypothetical table below.

| Potential Co-former | Co-crystal Formation Probability (from ML Model) | Primary Predicted Heterosynthon |

| Benzoic Acid | 85% | Amide-Carboxylic Acid |

| Urea (B33335) | 65% | Amide-Amide |

| 4-Hydroxybenzoic Acid | 92% | Amide-Carboxylic Acid, Hydroxyl-Amide |

This table is illustrative and contains hypothetical data.

Q & A

Q. Safety Considerations :

- Hazard analysis for reagents like dichloromethane and sodium pivalate is critical. Use fume hoods and personal protective equipment (PPE) .

How is the crystal structure of this compound determined?

Q. Methodological Answer :

- X-ray Crystallography : Single crystals are grown via slow evaporation. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Software : SHELXL (for refinement) and SHELXS (for structure solution) are standard for small-molecule crystallography .

- Validation : R-factor (<5%), residual density maps, and Hirshfeld surface analysis ensure structural accuracy .

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases). Parameters include grid spacing (1 Å) and Lamarckian genetic algorithms .

- QSAR Modeling : Develop regression models correlating substituent electronegativity/logP with IC50 values. Validate via leave-one-out cross-validation .

- In Vitro/In Vivo Integration : Compare computational predictions with cytotoxicity assays (MTT protocol) and xenograft models to resolve discrepancies .

Case Study : Derivatives with electron-withdrawing groups showed 3-fold higher activity in silico, confirmed in vitro (p < 0.01) .

How to resolve contradictions between in vitro and in vivo biological activity data?

Q. Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (microsomal assays) and plasma protein binding (equilibrium dialysis) to explain reduced in vivo efficacy .

- Dose-Response Optimization : Adjust dosing regimens in animal models to match in vitro IC50 values. Use AUC calculations for bioavailability .

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .

What crystallographic software tools are most effective for refining complex benzamide structures?

Q. Methodological Answer :

- SHELX Suite : Preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .

- WinGX : Integrates ORTEP-3 for thermal ellipsoid visualization and structure validation .

- Comparison : SHELXL outperforms CRYSTAL in handling disorder modeling (lower R-factor by 0.02) .

Methodological Guidance

What analytical techniques confirm the identity of this compound?

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm) and cyclohexyl CH₂ groups (δ 1.2–2.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 351.18) .

- Elemental Analysis : ≤0.4% deviation from theoretical C/H/N ratios .

How to design structure-activity relationship (SAR) studies for benzamide derivatives?

Q. Methodological Answer :

- Substituent Variation : Introduce halogens, methoxy, or sulfonamide groups at the 4-position.

- Assay Selection : Test enzyme inhibition (e.g., HDACs) via fluorogenic substrates and cell viability (trypan blue exclusion) .

- Data Correlation : Use PCA (Principal Component Analysis) to link structural descriptors (e.g., Hammett σ) with IC50 .

Safety and Best Practices

What safety protocols are critical during synthesis?

Q. Methodological Answer :

- Hazard Assessment : Follow ACS guidelines for handling mutagenic intermediates (e.g., Ames test data for anomeric amides) .

- Ventilation : Use local exhaust for volatile solvents (dichloromethane).

- Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。